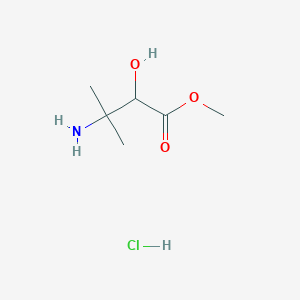

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(2,7)4(8)5(9)10-3;/h4,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETOBRRMCKDUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride generally involves:

- Preparation of the methyl ester of a corresponding hydroxy acid

- Introduction or protection of amino groups

- Formation of the hydrochloride salt to improve stability and solubility

Detailed Preparation Methods

Esterification of Hydroxy Acid Precursors

The starting point is often the hydroxy acid precursor, 3-amino-2-hydroxy-3-methylbutanoic acid or its derivatives. The methyl ester is prepared by esterification using methanol and an acid catalyst under reflux conditions.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-amino-2-hydroxy-3-methylbutanoic acid + MeOH + Acid catalyst (e.g., HCl or H2SO4) | Reflux esterification to form methyl ester | Typically 70-90% |

This step is critical for activating the acid group and enabling further functional group transformations.

Introduction of the Amino Group

The amino group at the 3-position can be introduced or protected via several methods:

- Direct Amination: Using ammonia or amine sources under controlled pH to substitute hydroxyl or halide precursors.

- Hydrazinolysis and Azide Coupling: As demonstrated in related ester derivatives, hydrazinolysis of esters followed by azide formation and coupling with amines can yield amino-substituted esters efficiently.

Hydrochloride Salt Formation

The free base methyl 3-amino-2-hydroxy-3-methylbutanoate is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ether or alcohol, to enhance stability and crystallinity.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 5 | HCl in ether or ethanol | Formation of hydrochloride salt by acid-base reaction |

This step is standard for amine-containing compounds to improve handling and pharmaceutical properties.

Comparative Analysis of Coupling Methods for Amino Derivative Formation

Two main coupling methods have been reported for related compounds and can be adapted for methyl 3-amino-2-hydroxy-3-methylbutanoate derivatives:

Research Findings and Optimization Notes

- Azide coupling has been found more efficient for preparing N-alkyl amino esters with better yields and simpler purification compared to traditional carbodiimide methods.

- Ester hydrolysis and subsequent coupling reactions require careful control of temperature and pH to avoid side reactions such as over-hydrolysis or racemization.

- The hydrochloride salt formation step is crucial for isolating the compound in a stable, crystalline form suitable for further applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield Range | Key Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Methanol, acid catalyst, reflux | Methyl ester of hydroxy acid | 70-90% | Activation for further reactions |

| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Hydrazide intermediate | High | Precursor for azide formation |

| 3 | Azide formation | NaNO2, HCl, 0°C | Azide intermediate | High | Reactive intermediate for coupling |

| 4 | Azide coupling | Primary/secondary amines, 0°C, 12 h | Amino ester derivatives | Higher than DCC | Efficient and mild |

| 5 | Hydrochloride salt formation | HCl in ether/alcohol | Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride | Quantitative | Stabilizes the amine |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

Oxidation: 3-amino-2-oxo-3-methylbutanoate.

Reduction: 3-amino-2-hydroxy-3-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

a) Methyl 3-amino-2-hydroxypentanoate hydrochloride

- Structure: Features a pentanoate backbone (C5 chain) with hydroxyl and amino groups at C2 and C3, respectively.

- Key Differences :

- Longer carbon chain compared to the target compound (C5 vs. C4).

- Absence of a methyl group at C3, reducing steric hindrance.

- Physicochemical Properties :

b) Methyl 2-amino-3-methylbutanoate hydrochloride

- Structure: Amino group at C2 and methyl group at C3, lacking a hydroxyl group.

- Key Differences: No hydroxyl group at C2, reducing hydrogen-bonding capacity. Amino group position alters reactivity in peptide coupling or acylation reactions.

- Physicochemical Properties :

c) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride

Physicochemical and Spectroscopic Comparisons

Functional Group Reactivity

- Hydroxyl Group: Present in the target compound and Methyl 3-amino-2-hydroxypentanoate HCl, enabling participation in hydrogen bonding or glycosylation reactions. Absent in Methyl 2-amino-3-methylbutanoate HCl, limiting its utility in oxidation-sensitive reactions .

- Amino Group: Primary amine in the target compound vs. methylamino in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl. The latter’s reduced nucleophilicity may slow acylation kinetics .

Biological Activity

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride (commonly referred to as methyl 3-amino-2-hydroxy-3-methylbutanoate) is a compound of significant interest in the fields of biochemistry and medicinal chemistry. Its unique structural features, including an amino group and hydroxyl group on the same carbon atom, contribute to its biological activity. This article explores its synthesis, mechanism of action, and various biological applications supported by research findings.

Chemical Structure:

- Molecular Formula: C6H14ClNO3

- Molecular Weight: 183.63 g/mol

Synthesis:

The synthesis typically involves the esterification of 3-amino-2-hydroxy-3-methylbutanoic acid with methanol in the presence of hydrochloric acid under reflux conditions. This method ensures complete esterification, producing the hydrochloride salt that enhances solubility in biological systems.

The biological activity of methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The amino and hydroxyl groups allow for hydrogen bonding with enzymes and receptors, modulating their activity.

- Enzymatic Reactions: The compound can participate in enzymatic reactions due to its functional groups, influencing metabolic pathways.

1. Metabolic Pathways

Research indicates that methyl 3-amino-2-hydroxy-3-methylbutanoate plays a role in metabolic pathways, particularly in amino acid metabolism. It has been studied for its potential to influence the synthesis and degradation of amino acids, which are crucial for various physiological functions.

2. Therapeutic Potential

Methyl 3-amino-2-hydroxy-3-methylbutanoate is being investigated for its therapeutic effects, particularly in conditions related to metabolic disorders. Preliminary studies suggest it may have beneficial effects on glucose metabolism and insulin sensitivity, making it a candidate for further research in diabetes management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride:

Table 1: Summary of Research Findings

Case Study: Enzyme Interaction

A study conducted on enzyme kinetics revealed that methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride can enhance the activity of specific enzymes involved in metabolic pathways. This enhancement was attributed to its structural ability to form stable complexes with enzyme active sites .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride, and how can purity be maximized?

Methodological Answer: Synthesis of this compound typically involves esterification and subsequent hydrochlorination. For example, a related methyl ester hydrochloride synthesis (EP 4 374 877 A2) used dioxane as a solvent with HCl addition, followed by reduced-pressure concentration to achieve high yields (100%) . To optimize purity:

- Use inert gas (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution).

- Validate purity using NMR (e.g., ¹H-NMR in DMSO-d₆ for structural confirmation) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer: Key techniques include:

- ¹H-NMR : Identify stereochemistry (e.g., hydroxy and amino proton signals at δ ~3.8–9.0 ppm) and confirm branching via methyl group splitting patterns .

- IR Spectroscopy : Detect hydroxyl (~3200–3600 cm⁻¹) and carbonyl (~1700–1750 cm⁻¹) stretches.

- HPLC-MS : Assess purity and molecular ion peaks ([M+H]⁺ or [M-Cl]⁺).

- X-ray Crystallography (if crystalline): Resolve absolute configuration.

Data Ambiguity Note: Overlapping signals in NMR (e.g., methyl groups) may require 2D-COSY or DEPT experiments .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group.

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation, as hydrochloride salts can release HCl upon moisture exposure .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .

Advanced Research Questions

Q. How does enantiomeric purity impact biological activity, and what chiral resolution methods are recommended?

Methodological Answer: Enantiomers may exhibit divergent pharmacokinetic or receptor-binding profiles. For resolution:

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar mobile phases (hexane/isopropanol).

- Alternatively, employ enzymatic resolution (e.g., lipases) to separate (R)- and (S)-forms.

- Validate enantiomeric excess (ee) via circular dichroism (CD) or NMR with chiral shift reagents .

Biological Relevance: Compare in vitro activity (e.g., enzyme inhibition) of resolved enantiomers to guide structure-activity studies.

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C and quantify degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative Stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) and monitor by LC-MS for oxidation byproducts .

- Factorial Design : Apply a 2³ factorial design (pH, temperature, ionic strength) to model stability .

Q. How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or salt form. To standardize:

- Use the shake-flask method : Saturate solvent (e.g., water, DMSO) with the compound, filter, and quantify via UV-Vis.

- Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.

- Report temperature (±0.1°C) and use standardized buffers (e.g., USP phosphate buffer) .

Q. What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Cell Viability Assays : Use HepG2 (liver) or HEK293 (kidney) cells with MTT/WST-1 assays.

- Genotoxicity : Perform Ames test (bacterial reverse mutation) or micronucleus assay in mammalian cells.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze parent compound depletion via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.